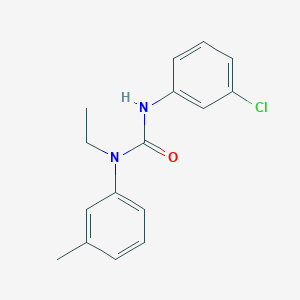
N'-(3-Chlorophenyl)-N-ethyl-N-(3-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(3-Chlorophenyl)-N-ethyl-N-(3-methylphenyl)urea is an organic compound that belongs to the class of substituted ureas It is characterized by the presence of a urea functional group, which is bonded to two aromatic rings: one with a chlorine substituent and the other with a methyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Chlorophenyl)-N-ethyl-N-(3-methylphenyl)urea typically involves the reaction of 3-chloroaniline and 3-methylaniline with ethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 3-Chloroaniline is reacted with ethyl isocyanate in the presence of a suitable solvent, such as dichloromethane, at room temperature.
Step 2: 3-Methylaniline is then added to the reaction mixture, and the reaction is allowed to proceed for several hours.
Step 3: The product is isolated by filtration and purified using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of N’-(3-Chlorophenyl)-N-ethyl-N-(3-methylphenyl)urea can be scaled up using similar reaction conditions. The process involves the use of large reactors and automated systems to control the reaction parameters, such as temperature, pressure, and solvent concentration. The product is then purified using industrial-scale crystallization and filtration techniques.
Chemical Reactions Analysis
Types of Reactions
N’-(3-Chlorophenyl)-N-ethyl-N-(3-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
N’-(3-Chlorophenyl)-N-ethyl-N-(3-methylphenyl)urea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(3-Chlorophenyl)-N-ethyl-N-(3-methylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N’-(3-Chlorophenyl)-N-ethyl-N-(3-methylphenyl)urea can be compared with other similar compounds, such as:
N-(4-bromo-3-chlorophenyl)-N’-(3-methylphenyl)urea: Similar structure with a bromine substituent instead of chlorine.
N-(4-methylphenyl)-N’-(3-nitrophenyl)urea: Contains a nitro group instead of a chlorine substituent.
N-(3-chloro-4-methylphenyl)-N’-(3,5-dimethylphenyl)urea: Contains additional methyl groups on the aromatic rings.
These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity
Properties
CAS No. |
853318-43-1 |
|---|---|
Molecular Formula |
C16H17ClN2O |
Molecular Weight |
288.77 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-1-ethyl-1-(3-methylphenyl)urea |
InChI |
InChI=1S/C16H17ClN2O/c1-3-19(15-9-4-6-12(2)10-15)16(20)18-14-8-5-7-13(17)11-14/h4-11H,3H2,1-2H3,(H,18,20) |
InChI Key |
XFADUBMVLWNNRL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


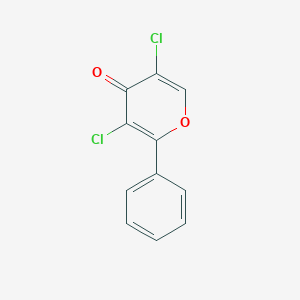
![{[(2-Aminoethyl)sulfanyl]methyl}trimethylsilane](/img/structure/B15074701.png)
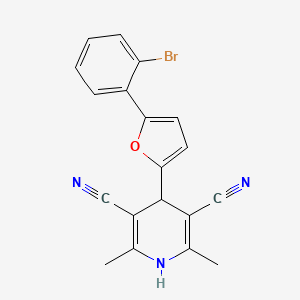
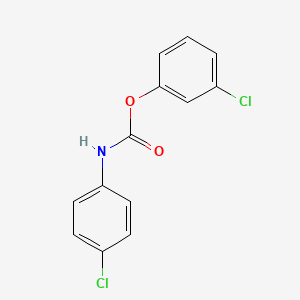
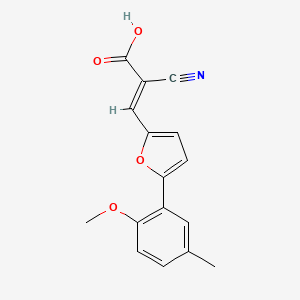
![[(4-Hydroxy-5-methyl-2-pyrimidinyl)sulfanyl]acetic acid](/img/structure/B15074712.png)
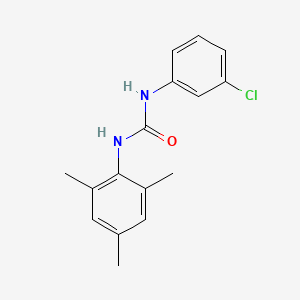

![2,2-Dimethyl-3,8-diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide](/img/structure/B15074734.png)
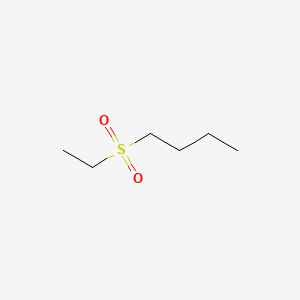

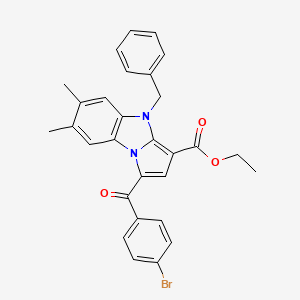
![4-[(4-methylphenyl)methylideneamino]-N-phenylaniline](/img/structure/B15074750.png)

